molecular formula C25H27BrN4O4S B298501 N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No. B298501
M. Wt: 559.5 g/mol
InChI Key: DLQDNFJTKRFSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BMS-986142 and is a selective inhibitor of the TYK2 enzyme. TYK2 is an enzyme that plays a crucial role in the immune system, and inhibiting its activity has been shown to have potential therapeutic benefits in a variety of diseases.

Mechanism of Action

BMS-986142 selectively inhibits TYK2, which is an enzyme that is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986142 can reduce the activity of these cytokines and subsequently reduce inflammation.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have several biochemical and physiological effects. In animal models, the compound has been shown to reduce inflammation and improve disease symptoms in autoimmune disorders, inflammatory bowel disease, and psoriasis. Additionally, BMS-986142 has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using BMS-986142 in lab experiments is its selectivity for TYK2. This selectivity allows researchers to study the specific effects of inhibiting TYK2, without affecting other cytokine signaling pathways. However, one limitation of using BMS-986142 is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on BMS-986142. One area of interest is the potential use of the compound in treating other autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, researchers are interested in studying the long-term safety and efficacy of BMS-986142 in clinical trials. Finally, there is a need for further studies to elucidate the specific mechanisms by which BMS-986142 exerts its anti-inflammatory effects.

Synthesis Methods

The synthesis of BMS-986142 involves several steps, including the reaction of 4-bromo-3-methylbenzonitrile with 2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethanamine to form an intermediate. This intermediate is then reacted with ethylenediamine to form the final product.

Scientific Research Applications

BMS-986142 has been studied for its potential use in treating a variety of diseases, including autoimmune disorders, inflammatory bowel disease, and psoriasis. The compound has been shown to selectively inhibit TYK2, which plays a key role in the immune response. Inhibition of TYK2 has been shown to reduce inflammation and improve disease symptoms in animal models.

properties

Product Name

N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

Molecular Formula

C25H27BrN4O4S

Molecular Weight

559.5 g/mol

IUPAC Name

N//'-(4-bromo-3-methylphenyl)-N-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]oxamide

InChI

InChI=1S/C25H27BrN4O4S/c1-18-16-21(7-9-23(18)26)28-25(32)24(31)27-10-11-29-12-14-30(15-13-29)35(33,34)22-8-6-19-4-2-3-5-20(19)17-22/h2-9,16-17H,10-15H2,1H3,(H,27,31)(H,28,32)

InChI Key

DLQDNFJTKRFSBR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)Br

Origin of Product

United States

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